N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a structurally complex small molecule featuring a pyrrolidine-2-carboxamide core modified with three distinct pharmacophores:
- A 4-ethoxy-1,3-benzothiazole moiety, which is linked to the pyrrolidine nitrogen via a sulfonyl group.
- A pyridin-2-ylmethyl substituent on the pyrrolidine nitrogen, introducing aromatic and hydrogen-bonding capabilities.
This compound’s design likely targets enzymes or receptors requiring multipoint binding, such as proteases or kinases.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S3/c1-2-32-19-10-5-11-20-22(19)26-24(34-20)27(16-17-8-3-4-13-25-17)23(29)18-9-6-14-28(18)35(30,31)21-12-7-15-33-21/h3-5,7-8,10-13,15,18H,2,6,9,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPAVVCZZAGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide” would likely involve multiple steps, including:
Formation of the Benzothiazole Moiety: This could be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Ethoxylation: Introduction of the ethoxy group on the benzothiazole ring.
Pyridine Attachment: Coupling of the pyridine moiety to the benzothiazole structure, possibly through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: This could involve the cyclization of a suitable precursor.
Sulfonylation: Introduction of the thiophene-2-sulfonyl group to the pyrrolidine ring.
Final Coupling: Combining all the fragments to form the final compound.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or other advanced materials.
Biology
Drug Development: Investigation of its potential as a therapeutic agent due to its complex structure and possible biological activity.
Medicine
Pharmacology: Study of its effects on various biological pathways and potential therapeutic applications.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways, inhibition of specific enzymes, or binding to DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Carboxamides ()
describes N-substituted 1,2-benzothiazole-3-carboxamide derivatives, such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) . Key comparisons include:
- Substituent Effects : The target compound’s 4-ethoxybenzothiazole group contrasts with the chlorophenyl or difluorophenyl substituents in . Electron-donating ethoxy groups may enhance solubility compared to halogenated analogs .
- Synthesis Yields: Compounds in were synthesized in ethanol with yields ranging from 37% (4i) to 70% (4g). The target compound’s synthesis efficiency may differ due to steric hindrance from bulkier substituents (e.g., pyridinylmethyl) .
Pyridinyl-Thiazole Carboxamides ()
focuses on N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides synthesized via coupling reactions. Comparisons include:
- Core Structure : The target compound’s pyrrolidine carboxamide diverges from the thiazole-carboxamide core in . However, both share pyridinyl groups, which are critical for binding to kinases or other pyridine-dependent targets .
- Synthetic Methodology : Classic coupling reagents (e.g., EDCI, HOBt) used in may apply to the target compound’s synthesis, particularly for amide bond formation between the pyrrolidine and benzothiazole .
Pyrrolidine Carboxamide Derivatives ( and )
(patent) and (chemical database) highlight pyrrolidine-2-carboxamide analogs with distinct sulfonyl and aromatic substituents:
- Example 30 () : Features a 4-hydroxy-pyrrolidine core with a benzamido group. The target compound’s thiophene sulfonyl group may confer greater metabolic stability compared to hydroxylated derivatives .
- 1048649-79-1 () : Contains a tosyl (p-toluenesulfonyl) group and ethoxybenzothiazole. Replacing tosyl with thiophene sulfonyl (as in the target) could alter electronic properties and binding selectivity .
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is , and it features multiple functional groups that contribute to its biological properties. The presence of a benzothiazole moiety, pyridine ring, and thiophene sulfonyl group suggests a diverse range of interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. Table 1 summarizes the antimicrobial activities of related compounds:
| Compound Name | Activity | Target Organism | Reference |
|---|---|---|---|
| Benzothiazole Derivative 1 | Moderate | E. coli | |
| Benzothiazole Derivative 2 | Strong | S. aureus | |
| Benzothiazole Derivative 3 | Weak | P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The selective index (SI) is often used to assess the therapeutic window. Compounds with an SI greater than 10 are considered promising candidates for further development.
Case Studies
Several studies have investigated the biological activity of related benzothiazole derivatives:
- Study on Anticancer Activity : A study evaluated the anticancer potential of benzothiazole derivatives in various cancer cell lines (SK-Hep-1, MDA-MB-231). Some derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range, indicating potential use as anticancer agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against Mycobacterium tuberculosis (Mtb). The results showed that certain derivatives had potent inhibitory effects without significant cytotoxicity against host cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
